Antimonate

Description

Properties

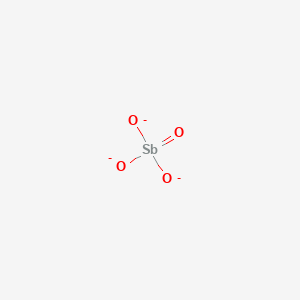

Molecular Formula |

O4Sb-3 |

|---|---|

Molecular Weight |

185.76 g/mol |

IUPAC Name |

stiborate |

InChI |

InChI=1S/4O.Sb/q;3*-1; |

InChI Key |

RBGMCBHGBSZGGM-UHFFFAOYSA-N |

SMILES |

[O-][Sb](=O)([O-])[O-] |

Canonical SMILES |

[O-][Sb](=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Polymorphic World of Sodium Antimonate: A Technical Guide to its Crystal Structures

For Immediate Release

Presents a comprehensive overview of the crystal structures of sodium antimonate (NaSbO₃), detailing the synthesis-structure relationships and providing in-depth experimental protocols for researchers, scientists, and drug development professionals.

Sodium this compound (NaSbO₃), an inorganic compound with diverse applications in flame retardants, ceramics, and glass manufacturing, exhibits a fascinating structural polymorphism.[1] The arrangement of its constituent sodium, antimony, and oxygen atoms can vary significantly depending on the synthesis conditions, leading to distinct crystal structures with unique physical and chemical properties. This technical guide provides a detailed exploration of the known crystal structures of sodium this compound, offering valuable insights for materials science and drug development research.

Crystal Structure Polymorphs

Sodium this compound primarily crystallizes in three main structures: ilmenite (B1198559), perovskite, and a less common pyrochlore-type phase. The stability and formation of each polymorph are intricately linked to the synthetic methodology employed.

The Ilmenite Structure

Under ambient pressure conditions, sodium this compound typically adopts the ilmenite structure . This phase can be synthesized by sintering a mixture of sodium carbonate (Na₂CO₃) and antimony trioxide (Sb₂O₃) at temperatures around 860°C.[2] The ilmenite structure of NaSbO₃ is characterized by a trigonal crystal system with the space group R-3.[2] In this arrangement, both sodium (Na⁺) and antimony (Sb⁵⁺) ions occupy octahedral sites within a hexagonal close-packed array of oxide ions.[3] Specifically, one-third of the octahedral sites are occupied by Na⁺ and another third by Sb⁵⁺.[3] The structure is composed of layers of edge-sharing SbO₆ octahedra, with sodium ions situated in octahedral sites between these layers.[2]

The Perovskite Structure

A high-pressure, high-temperature environment induces a phase transition to an orthorhombically distorted perovskite structure .[4] This polymorph is obtained under conditions of 10.5 GPa and 1150°C. The perovskite phase of NaSbO₃ is isostructural with calcium titanate (CaTiO₃) and crystallizes in the Pnma space group.[4] This structure is notable as it was the first ternary perovskite prepared with Sb⁵⁺ in the octahedral site.[5] A significant feature of this perovskite polymorph is the pronounced tilting of the SbO₆ octahedra, which is larger than what would be predicted based on ionic radii considerations alone.[4]

The Pyrochlore (B1171951) and Other Phases

The existence of a pyrochlore structure for stoichiometric NaSbO₃ is a subject of debate. Some studies suggest that pyrochlore phases of sodium this compound, with the general formula NaSbᵧOₙ, only form when the sodium to antimony ratio is less than 1:1.5.[6] These non-stoichiometric pyrochlores can be prepared by dry-firing methods and often contain antimony in both trivalent and pentavalent states.[6]

Furthermore, a metastable cubic phase of NaSbO₃ has been reported, which exhibits significantly higher ionic conductivity compared to the more stable ilmenite phase.[2] This has been attributed to its three-dimensional structure, in contrast to the lower-dimensional nature of the ilmenite form.[2]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the well-characterized ilmenite and perovskite polymorphs of sodium this compound.

| Crystal Structure | Crystal System | Space Group | Lattice Parameters (Å) | Unit Cell Volume (ų) |

| Ilmenite | Trigonal | R-3 (No. 148) | a = 5.2944(4), c = 15.9469(8)[2] | 387.124(0)[2] |

| Perovskite | Orthorhombic | Pnma | a = 5.43835(6), b = 7.66195(8), c = 5.38201(5)[4] | 224.0 (calculated) |

Experimental Protocols

The synthesis and characterization of sodium this compound polymorphs require precise control over experimental conditions. Below are detailed methodologies for key experiments.

Synthesis of Ilmenite-Type NaSbO₃ by Solid-State Reaction

Objective: To synthesize polycrystalline NaSbO₃ with the ilmenite structure.

Materials:

-

Sodium carbonate (Na₂CO₃), analytical grade

-

Antimony trioxide (Sb₂O₃), analytical grade

Procedure:

-

Accurately weigh stoichiometric amounts of Na₂CO₃ and Sb₂O₃.

-

Thoroughly grind the reactants in an agate mortar to ensure a homogeneous mixture.

-

Place the mixed powder in an alumina (B75360) crucible.

-

Heat the crucible in a furnace to 860°C in an air atmosphere.[2]

-

Maintain the temperature for a sufficient duration to ensure complete reaction and crystallization.

-

Cool the furnace slowly to room temperature.

-

The resulting white powder is ilmenite-type NaSbO₃.

High-Pressure Synthesis of Perovskite-Type NaSbO₃

Objective: To synthesize the high-pressure perovskite phase of NaSbO₃.

Apparatus:

-

Uniaxial split-sphere anvil-type press or similar high-pressure apparatus.

Procedure:

-

Prepare a sample of ilmenite-type NaSbO₃ as described above.

-

Place the sample in a suitable capsule for high-pressure synthesis.

-

Pressurize the sample to 10.5 GPa.

-

While maintaining the pressure, heat the sample to 1150°C.

-

Hold the temperature and pressure for a designated time to allow for the phase transformation.

-

Quench the sample to room temperature before releasing the pressure.

-

The recovered sample will be the orthorhombic perovskite phase of NaSbO₃.

Characterization by X-Ray Diffraction (XRD)

Objective: To identify the crystal structure and determine the lattice parameters of the synthesized sodium this compound.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

Prepare a finely ground powder of the synthesized sodium this compound.

-

Mount the powder on a sample holder.

-

Collect the X-ray diffraction pattern over a suitable 2θ range (e.g., 10-80 degrees).

-

Analyze the diffraction pattern to identify the peaks corresponding to the specific crystal phase.

-

Perform Rietveld refinement of the XRD data to determine the space group and precise lattice parameters.[2]

Synthesis-Structure Relationship

The interplay between synthesis conditions and the resulting crystal structure of sodium this compound is a critical aspect of its material science. The following diagram illustrates this relationship.

Caption: Relationship between synthesis conditions and the resulting crystal structure of sodium this compound.

References

A Guide to the Synthesis of Pyrochlore Antimonates for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrochlore (B1171951) antimonates, a class of complex metal oxides with the general formula A₂Sb₂O₇, are attracting significant attention across various scientific disciplines due to their diverse and tunable properties. These materials exhibit a wide range of functionalities, including ionic conductivity, catalysis, and unique magnetic and electronic behaviors, making them promising candidates for applications in solid-state electrolytes, sensors, and potentially as platforms for novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis methodologies for preparing pyrochlore antimonates, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

The fabrication of pyrochlore antimonates can be achieved through several synthetic routes, each offering distinct advantages in terms of crystalline quality, particle size and morphology, and scalability. The most prominent methods include solid-state reaction, hydrothermal/solvothermal synthesis, the sol-gel method, and coprecipitation.

Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for the synthesis of polycrystalline ceramic materials, including pyrochlore antimonates. This method involves the direct reaction of solid precursors at elevated temperatures.

Experimental Protocol:

-

Precursor Selection and Stoichiometric Mixing: High-purity (>99.9%) oxide or carbonate precursors of the desired A-site cation (e.g., rare-earth oxides like La₂O₃, Nd₂O₃, Sm₂O₃, or other metal oxides) and antimony oxide (Sb₂O₃ or Sb₂O₅) are selected. The powders are weighed in stoichiometric amounts corresponding to the target A₂Sb₂O₇ pyrochlore phase.

-

Homogenization: The precursor powders are intimately mixed to ensure atomic-level homogeneity. This is typically achieved by grinding the mixture in an agate mortar with a pestle for an extended period (e.g., 1-2 hours). Wet milling in a solvent such as ethanol (B145695) or isopropanol (B130326) can also be employed to improve mixing and reduce particle agglomeration.

-

Calcination: The homogenized powder mixture is transferred to an alumina (B75360) or platinum crucible and subjected to a series of heat treatments (calcination) in a muffle furnace. The calcination process is often multi-stepped to facilitate gradual decomposition of precursors and promote the formation of the desired pyrochlore phase while minimizing the formation of intermediate or impurity phases.

-

Initial Calcination: A lower temperature calcination (e.g., 600-800 °C for 10-12 hours) is often performed to decompose carbonate precursors and initiate the reaction.

-

Intermediate Grinding: After the initial calcination, the sample is cooled to room temperature and thoroughly re-ground to break up agglomerates and expose fresh surfaces for further reaction.

-

Final Calcination: The powder is then subjected to a higher temperature calcination (e.g., 1000-1500 °C for 24-48 hours) to complete the reaction and crystallize the pyrochlore structure.[1] The exact temperature and duration depend on the specific composition of the pyrochlore antimonate. The process may involve several cycles of calcination and intermediate grinding to achieve a single-phase product.

-

-

Characterization: The final product is characterized by powder X-ray diffraction (XRD) to confirm the formation of the pyrochlore phase and to determine the lattice parameters and crystallite size.

Logical Relationship: Solid-State Synthesis Pathway

During solid-state synthesis, the formation of the pyrochlore phase often proceeds through the formation of intermediate compounds. For instance, in the synthesis of some bismuth-based pyrochlores, an intermediate phase like α-BiTaO₄ (in the case of tantalates, analogous to antimonates) may form at lower temperatures before reacting further to yield the final pyrochlore structure at higher temperatures.[2][3]

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal methods are solution-based techniques that utilize elevated temperatures and pressures to increase the solubility of precursors and promote the crystallization of the desired product. These methods are particularly advantageous for synthesizing nanocrystalline materials with controlled morphology.[4][5]

Experimental Protocol:

-

Precursor Solution Preparation: Soluble salts of the A-site cation (e.g., nitrates, chlorides, or acetates) and an antimony source (e.g., SbCl₃, Sb₂O₃, or potassium this compound) are dissolved in a suitable solvent. For hydrothermal synthesis, the solvent is typically deionized water, while for solvothermal synthesis, it can be an organic solvent like ethanol or ethylene (B1197577) glycol.

-

pH Adjustment: The pH of the precursor solution is a critical parameter that influences the nucleation and growth of the pyrochlore phase. A mineralizer, such as an alkali hydroxide (B78521) (e.g., NaOH or KOH) or ammonia (B1221849) solution, is added dropwise to the solution to adjust the pH, typically to a basic value (e.g., pH 9-12).[6]

-

Hydrothermal/Solvothermal Reaction: The resulting solution or suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated in an oven to a specific temperature (typically 180-240 °C) for a set duration (e.g., 12-72 hours).[7][8] The autogenous pressure generated within the autoclave facilitates the dissolution of precursors and the crystallization of the pyrochlore product.

-

Product Recovery and Purification: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a relatively low temperature (e.g., 60-80 °C).

-

Post-synthesis Annealing (Optional): In some cases, a post-synthesis annealing step at a moderate temperature (e.g., 500-800 °C) may be performed to improve the crystallinity of the product.

Logical Relationship: Hydrothermal Synthesis Pathway

The mechanism of hydrothermal synthesis involves the dissolution of precursors under high temperature and pressure, followed by the nucleation and growth of the crystalline product. The pH of the solution plays a crucial role in controlling the hydrolysis and condensation rates of the metal ions, which in turn dictates the final phase and morphology of the product.

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique that involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a three-dimensional network of the solid particles). This method allows for excellent mixing of the precursors at a molecular level, leading to high-purity, homogeneous products at relatively low temperatures.[9]

Experimental Protocol (Citrate Gel Method):

-

Precursor Solution and Chelation: A soluble salt of the A-site cation (e.g., nitrate) and an antimony source (e.g., antimony(III) acetate (B1210297) or antimony(III) chloride) are dissolved in deionized water or a suitable solvent.[10] A chelating agent, most commonly citric acid, is then added to the solution.[10] The molar ratio of citric acid to total metal cations is typically greater than 1 (e.g., 1.5:1 or 2:1) to ensure complete chelation of the metal ions.

-

Sol Formation: The solution is stirred and heated gently (e.g., 60-80 °C) on a hot plate. This promotes the formation of metal-citrate complexes, resulting in a clear and viscous sol.

-

Gelation: The sol is further heated to evaporate the solvent. As the concentration of the metal-citrate complexes increases, polymerization occurs through esterification reactions, leading to the formation of a transparent, viscous gel.

-

Drying and Decomposition: The gel is dried in an oven at a low temperature (e.g., 100-120 °C) to remove the remaining solvent, resulting in a solid precursor. This precursor is then ground into a fine powder and calcined in a furnace. The calcination process involves the decomposition of the organic citrate (B86180) network and the formation of the pyrochlore oxide. The calcination temperature is typically in the range of 600-1000 °C, which is often lower than that required for the solid-state method.[11]

-

Characterization: The final powder is characterized by XRD to confirm the phase purity and determine the crystallographic parameters.

Logical Relationship: Sol-Gel Synthesis Pathway

The sol-gel process relies on hydrolysis and condensation reactions of the metal precursors to form a polymeric network.[5][12] The use of a chelating agent like citric acid helps to control these reactions, preventing premature precipitation and ensuring a homogeneous distribution of the metal cations throughout the gel network. This molecular-level mixing facilitates the formation of the desired pyrochlore phase at lower temperatures compared to solid-state methods.

Coprecipitation

Coprecipitation is a wet-chemical method where a precipitating agent is added to a solution containing the precursor metal salts, causing the simultaneous precipitation of a mixture of hydroxides or carbonates. This precursor mixture is then calcined to form the final oxide product.

Experimental Protocol:

-

Precursor Solution: Stoichiometric amounts of soluble salts of the A-site cation and antimony are dissolved in deionized water to form a homogeneous solution.

-

Precipitation: A precipitating agent, such as ammonium (B1175870) hydroxide[13], sodium hydroxide, or ammonium carbonate, is slowly added to the precursor solution while stirring vigorously. This causes the pH of the solution to increase, leading to the precipitation of a mixture of metal hydroxides or carbonates. The final pH is typically adjusted to a value between 8 and 10 to ensure complete precipitation.

-

Aging: The precipitate is often aged in the mother liquor for a period of time (e.g., 1-24 hours) to allow for the growth and homogenization of the particles.

-

Washing and Drying: The precipitate is separated from the solution by filtration or centrifugation and washed thoroughly with deionized water to remove any residual ions. The washed precipitate is then dried in an oven at a low temperature (e.g., 80-120 °C).

-

Calcination: The dried precursor powder is calcined in a furnace at a temperature typically ranging from 800 to 1200 °C to decompose the hydroxides or carbonates and form the crystalline pyrochlore this compound.[4]

-

Characterization: The final product is characterized using techniques such as XRD to verify the crystal structure and phase purity.

Logical Relationship: Coprecipitation Synthesis Pathway

The coprecipitation process involves the rapid formation of a solid precursor from a supersaturated solution. The key steps are nucleation, where small, stable nuclei of the precipitate form, followed by the growth of these nuclei into larger particles.[14][15] The homogeneity of the final product depends on maintaining a uniform concentration and pH throughout the precipitation process.

Quantitative Data Summary

The structural properties of pyrochlore antimonates, such as the lattice parameter and crystallite size, are highly dependent on the composition and the synthesis method employed. The following tables summarize typical values for various pyrochlore antimonates.

Table 1: Lattice Parameters of Selected Pyrochlore Antimonates

| Compound | Synthesis Method | Lattice Parameter (Å) | Reference |

| Bi₁.₅₆Ca₀.₃Sb₁.₄₈Co₀.₉₆O₇-δ | Solid-State | 10.375 | [7] |

| Bi₃.₃₆Fe₂.₀₈Sb₂.₅₆O₁₄.₅₆ | Solid-State | 10.4284 | [16] |

| (Sr₀.₇₅Bi₀.₂₅)₂Bi₂O₆.₈₃ | Hydrothermal | 11.0195 | [17] |

| La₂Sn₂O₇ | Hydrothermal | 10.702 | [5] |

| Er₂Ti₂O₇ | Solid-State | 10.07522 | [18] |

| (La-Lu)₂Zr₂O₇ | Solid-State | 10.79 - 10.40 | [19] |

Table 2: Crystallite Size of Pyrochlore Antimonates Synthesized by Different Methods

| Compound | Synthesis Method | Crystallite Size (nm) | Reference |

| Bi₃.₃₆Fe₂.₀₈₊ₓSb₂.₅₆₋ₓO₁₄.₅₆₋ₓ | Solid-State | 46 - 67 | [16] |

| Bi-Fe-Sb-O | Microwave Hydrothermal | ~20 | [3] |

| Bi₂Ru₂O₇ | Sol-Gel | 300 - 1000 | [20] |

| High-Entropy Stannate Pyrochlore | Glycine-Assisted Sol–Gel | 36 - 884 | [14] |

| Bi₂O₃ | Citrate Sol-Gel | ~50 | [10] |

Conclusion

The synthesis of pyrochlore antimonates is a rich and evolving field, with a variety of methods available to tailor the properties of these fascinating materials. The choice of synthesis route significantly impacts the resulting material's characteristics, such as crystallinity, particle size, and purity. Solid-state reactions are a robust method for producing bulk polycrystalline samples, while solution-based methods like hydrothermal, sol-gel, and coprecipitation offer greater control over nanoscale features. This guide provides the fundamental protocols and an understanding of the underlying chemical pathways to aid researchers in the successful synthesis and exploration of pyrochlore antimonates for a wide range of scientific and technological applications.

References

- 1. High-Entropy Pyrochlore A2B2O7 with Both Heavy and Light Rare-Earth Elements at the A Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Features of Phase Formation of Pyrochlore-type Ceramics Bi2Mg(Zn)1–xNixTa2O9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]

- 6. Influence of hydrothermal synthesis conditions on the composition of the pyrochlore phase in the Bi 2 O 3 –Fe 2 O 3 –WO 3 system | Lomakin | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]

- 7. researchgate.net [researchgate.net]

- 8. Hydrothermal synthesis and characterization of nanocrystalline pyrochlore oxides M2Sn2O7 (M = La, Bi, Gd or Y) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sol–gel process - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, crystal growth and characterization of the pyrochlore Er2Ti2O7 - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Electronic Properties of Antimonate Glasses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the electronic properties of antimonate glasses. Antimony oxide (Sb₂O₃) is a conditional glass former that, when incorporated into various glass networks such as silicates, borates, and phosphates, imparts unique electronic and optical characteristics. These properties, including high electrical conductivity, elevated dielectric constants, and high refractive indices, make this compound glasses promising materials for a range of applications, including electronics, optics, and potentially specialized uses in drug delivery systems where electronic properties can be leveraged. This guide summarizes key quantitative data, details common experimental protocols for characterization, and visualizes the fundamental mechanisms governing their electronic behavior.

Core Electronic and Optical Properties

The electronic properties of this compound glasses are predominantly governed by the presence of antimony in multiple oxidation states, primarily Sb³⁺ and Sb⁵⁺. The ability of electrons to "hop" between these different valence states is the fundamental mechanism behind their conductivity.

Electrical Conductivity

The electrical conduction in many this compound glasses is attributed to the mechanism of small polaron hopping.[1][2] A polaron is a quasiparticle consisting of an electron and its accompanying lattice distortion field.[2] In this compound glasses, the charge transport occurs via the thermally activated hopping of electrons from a lower oxidation state (Sb³⁺) to a higher one (Sb⁵⁺). The DC conductivity (σ_DC) of these glasses typically follows the Arrhenius relationship:

σ_DC = σ₀ exp(-E_a / kT)

where σ₀ is a pre-exponential factor, E_a is the activation energy for conduction, k is the Boltzmann constant, and T is the absolute temperature. The activation energy is a critical parameter, representing the energy barrier an electron must overcome to hop to an adjacent site.[3]

The AC conductivity often follows a universal power law, σ_AC(ω) = Aω^s, where A is a temperature-dependent constant and s is a frequency exponent, typically between 0 and 1.

Dielectric Properties

This compound glasses are known to exhibit high dielectric constants (ε').[4] The dielectric properties are influenced by the high polarizability of the Sb³⁺ ion. The frequency dependence of the dielectric constant and dielectric loss (tan δ) provides insights into the polarization mechanisms within the glass, which can include electronic, ionic, and dipolar polarization. At lower frequencies, interfacial polarization at the electrode-glass interface can also play a significant role.

Optical Properties

This compound-based glasses are characterized by a high refractive index and a broad transmission window, extending from the visible to the near-infrared region.[5][6] The optical band gap (E_opt) is a key parameter that can be tailored by adjusting the glass composition. A decrease in the optical band gap is often associated with an increase in the concentration of non-bridging oxygens (NBOs) in the glass network.

Quantitative Data Summary

The following tables summarize the quantitative electronic and optical properties of various this compound glass systems reported in the literature.

Table 1: DC Conductivity and Activation Energy of Selected this compound Glasses

| Glass System | Composition (mol%) | DC Conductivity (S·cm⁻¹) at 300 K | Activation Energy (eV) | Reference |

| P₂O₅-Li₂O-ZnO-Bi₂O₃-Sb₂O₃ | (65-x)P₂O₅-15Li₂O-15ZnO-5Bi₂O₃-xSb₂O₃ (x=0-4) | Varies with Sb₂O₃ content | 2.338 to 3.789 (indirect band gap) | |

| V₂O₅-TeO₂-Sb₂O₃ | (60-x)V₂O₅–40TeO₂–xSb₂O₃ (x=0-10) | Varies with V₂O₅ content | Decreases with increasing TeO₂ | [7] |

| Sb-B-P-Li-TMO | P₆₀B₁₀Sb₁₀Li(₂₀₋ₓ):(TMO)ₓ (TMO=MnO, NiO, CoO) | Increases with TMO doping | Varies with TMO doping | [8] |

| As₂Se₃-Ag₂Te-GeTe | x(As₂Se₃)-(1-x)(Ag₂Te-GeTe) | ~10⁻¹² to 10⁻¹³ (for As₂Se₃) | ~1.9 (for As₂Se₃) | [9] |

Table 2: Dielectric Constant of Selected this compound Glasses

| Glass System | Composition (mol%) | Dielectric Constant (ε') at 1 MHz | Reference |

| P₂O₅-Li₂O-ZnO-Bi₂O₃-Sb₂O₃ | (65-x)P₂O₅-15Li₂O-15ZnO-5Bi₂O₃-xSb₂O₃ (x=0-4) | Decreases up to 2 mol% Sb₂O₃, then increases | [10] |

| Sb₂O₃-GeO₂-H₃BO₃-Al₂O₃-Ag | 20Sb₂O₃–30GeO₂–(45–x)H₃BO₃–5Al₂O₃–xAg | Increases with Ag nanoparticle incorporation | [11] |

Table 3: Optical Properties of Selected this compound Glasses

| Glass System | Composition (mol%) | Refractive Index (n) at 633 nm | Optical Band Gap (E_opt, eV) | Reference | | :--- | :--- | :--- | :--- | | Sb₂O₃-SbPO₄ | Varies | 1.87 to 2.03 | - |[12] | | P₂O₅-Li₂O-ZnO-Bi₂O₃-Sb₂O₃ | (65-x)P₂O₅-15Li₂O-15ZnO-5Bi₂O₃-xSb₂O₃ (x=0-4) | 2.19 to 2.46 | 2.338 to 3.962 |[10] | | K₂O-B₂O₃-Sb₂O₃ | Varies | Increases with Sb₂O₃ content | 3.15 to 3.22 |[13] |

Experimental Protocols

The characterization of the electronic properties of this compound glasses involves several key experimental techniques. Generalized protocols for these methods are provided below.

Glass Synthesis: Melt-Quenching Technique

The most common method for preparing this compound glasses is the melt-quenching technique.[9][14]

-

Batching: High-purity raw materials (e.g., Sb₂O₃, SiO₂, B₂O₃, P₂O₅, and relevant carbonates or oxides) are weighed according to the desired molar composition.

-

Mixing: The powders are thoroughly mixed in an agate mortar to ensure homogeneity.

-

Melting: The mixture is placed in a suitable crucible (e.g., alumina (B75360) or platinum) and melted in a high-temperature furnace. The melting temperature and duration depend on the glass composition, typically ranging from 1000°C to 1550°C for 30 to 180 minutes.[15]

-

Quenching: The molten glass is rapidly cooled to prevent crystallization. This is typically achieved by pouring the melt onto a preheated steel or brass plate and pressing it with another plate.[15]

-

Annealing: To relieve internal stresses, the resulting glass patty is annealed in a furnace at a temperature slightly below its glass transition temperature (T_g) for several hours, followed by slow cooling to room temperature.[9]

Electrical Properties: Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to characterize the electrical properties of materials over a wide range of frequencies.

-

Sample Preparation: The annealed glass samples are cut into thin, parallel-sided discs and polished to a mirror finish.

-

Electrode Application: A conductive material (e.g., silver paste or sputtered gold) is applied to both parallel faces of the sample to serve as electrodes.

-

Measurement Setup: The sample is placed in a sample holder with electrical contacts. The measurement is typically performed in a controlled atmosphere and temperature environment.

-

Data Acquisition: An impedance analyzer applies a small sinusoidal AC voltage across the sample and measures the resulting current. By sweeping the frequency (typically from a few mHz to several MHz), the complex impedance (Z* = Z' + jZ'') is determined.

-

Data Analysis: The obtained impedance data is often plotted in a Nyquist plot (-Z'' vs. Z'). From this plot, the bulk resistance (R_b) of the glass can be determined, which is then used to calculate the DC conductivity (σ_DC = t / (A * R_b)), where t is the thickness and A is the electrode area of the sample. The frequency-dependent AC conductivity can also be calculated from the impedance data.

Optical Properties: UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to determine the optical properties of the glass, such as transmittance, absorbance, and the optical band gap.[6][12]

-

Sample Preparation: The glass samples are polished to have optically flat and parallel surfaces. The thickness of the sample is measured precisely.

-

Measurement: A double-beam UV-Vis-NIR spectrophotometer is used. The wavelength range typically scanned is from the ultraviolet to the near-infrared region (e.g., 200 nm to 2500 nm).[12] A baseline is recorded without the sample. Then, the transmittance or absorbance spectrum of the glass sample is measured.

-

Data Analysis:

-

Optical Band Gap (E_opt): The optical band gap is determined from the absorption edge of the spectrum using the Tauc relation: (αhν)^n = B(hν - E_opt), where α is the absorption coefficient, hν is the photon energy, B is a constant, and n depends on the nature of the electronic transition (n=2 for direct allowed transitions and n=1/2 for indirect allowed transitions). By plotting (αhν)^n against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined.

-

Refractive Index (n): The refractive index can be estimated from the optical band gap using empirical relations or measured directly using techniques like ellipsometry.

-

Visualizations of Core Concepts

Small Polaron Hopping Mechanism

The following diagram illustrates the fundamental process of small polaron hopping in an this compound glass network.

Composition-Property Relationship in this compound Glasses

This diagram illustrates the logical relationship between the chemical composition of an this compound glass and its resulting electronic and optical properties.

Conclusion

This compound glasses represent a versatile class of materials with tunable electronic and optical properties. The underlying mechanism of small polaron hopping, facilitated by the mixed valence states of antimony, provides a framework for understanding their electrical behavior. By carefully controlling the glass composition and synthesis conditions, it is possible to engineer this compound glasses with specific conductivity, dielectric, and optical characteristics for a variety of advanced applications. This guide serves as a foundational resource for researchers and professionals seeking to explore and utilize the unique properties of these fascinating materials.

References

- 1. melt quenching method: Topics by Science.gov [science.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. UV/VIS/NIR Spectroscopy | Ultraviolet-Visible | EAG Laboratories % [eag.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Tutorial: Impediance Spectroscopy [wwwdisc.chimica.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

- 10. db-thueringen.de [db-thueringen.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Non-destructive investigation of solid-state batteries: Overview of impedance spectroscopy (EIS) – FutureBatteryLab [futurebatterylab.com]

- 14. scispace.com [scispace.com]

- 15. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Pentavalent Antimony Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentavalent antimony (Sb(V)) compounds have long been a cornerstone in the treatment of leishmaniasis, a parasitic disease affecting millions worldwide. Despite their extensive use, a comprehensive understanding of their chemical properties, including their synthesis, stability, reactivity, and mechanism of action, remains a subject of ongoing research. This technical guide provides an in-depth exploration of the core chemical characteristics of pentavalent antimony compounds, with a particular focus on those relevant to drug development. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a critical resource for researchers in the field.

Introduction

Antimony, a metalloid in Group 15 of the periodic table, exists in several oxidation states, with the +3 and +5 states being the most common and biologically relevant.[1] Pentavalent antimonial drugs, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, have been the primary treatment for leishmaniasis for over half a century.[2][3] These compounds are generally less toxic than their trivalent counterparts.[4] The therapeutic efficacy of pentavalent antimonials is intricately linked to their chemical properties, particularly their redox behavior and coordination chemistry. A central hypothesis in their mechanism of action is the in-vivo reduction of the Sb(V) prodrug to the more cytotoxic Sb(III) form.[2][5] This guide delves into the fundamental chemical principles governing the behavior of these important therapeutic agents.

Synthesis of Pentavalent Antimonial Drugs

The synthesis of the two most prominent pentavalent antimonial drugs, meglumine antimoniate and sodium stibogluconate, involves the reaction of a pentavalent antimony precursor with a polyol ligand (N-methyl-D-glucamine or sodium gluconate, respectively). The exact molecular structures of these drugs are complex and thought to be a mixture of oligomeric species.[6]

Experimental Protocol: Synthesis of Meglumine Antimoniate

This protocol is adapted from the method described by Demicheli et al.

Materials:

-

Antimony pentachloride (SbCl₅)

-

N-methyl-D-glucamine (NMG)

-

Ultrapure water

Procedure:

-

Freshly precipitate and hydrate (B1144303) antimony pentoxide by hydrolyzing SbCl₅ in ultrapure water. This reaction is exothermic.

-

Centrifuge the mixture to precipitate the hydrated antimony pentoxide (Sb₂O₅·nH₂O).

-

Discard the supernatant and transfer the precipitate to a round-bottom flask.

-

Prepare an aqueous solution of N-methyl-D-glucamine.

-

Add the NMG solution to the antimony pentoxide precipitate in an equimolar ratio.

-

Heat the mixture with stirring to facilitate the reaction and formation of the meglumine antimoniate complex.

-

The resulting product can be further purified and concentrated as needed.

Experimental Protocol: Synthesis of Sodium Stibogluconate

This protocol is based on a patented industrial process.

Materials:

-

Antimony trichloride (B1173362) (SbCl₃, "butter of antimony")

-

Sodium gluconate

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water

Procedure:

-

In a reaction vessel, dissolve 40 kg of sodium gluconate in 55 kg of water with stirring.

-

Add 40.08 kg of antimony trichloride to the solution. Maintain the temperature at approximately 37°C.

-

Add a 60% sodium hydroxide solution to adjust the pH to 9.6.

-

Maintain the temperature and stir for 36 minutes.

-

Cool the mixture to 28°C and add hydrogen peroxide to adjust the pH to 5.7. The hydrogen peroxide oxidizes Sb(III) to Sb(V).

-

Stir for an additional 30 minutes.

-

Add 2 kg of methanol and filter the solution to obtain the sodium stibogluconate solution.

-

Precipitate the sodium stibogluconate by adding the solution to 20 times its volume of methanol.

-

Filter the crystalline product, wash with methanol until free of chloride ions, and dry at 85°C to yield approximately 42.3 kg of sodium stibogluconate.[4][7]

Physicochemical Properties and Stability

Pentavalent antimony compounds, such as antimony pentoxide, are generally thermally stable.[8] In aqueous solutions, Sb(V) is the predominant species under oxidizing conditions.[9] The stability of Sb(V) complexes is highly dependent on the nature of the coordinating ligands.

Coordination Chemistry

Pentavalent antimony has a strong affinity for oxygen-donating ligands, readily forming complexes with polyols, carboxylic acids, and hydroxy-carboxylic acids.[10] X-ray absorption spectroscopy (XAS) studies have shown that in these complexes, the Sb(V) atom typically exhibits a distorted octahedral geometry, coordinated to six oxygen atoms.[11][12] The formation of five- or six-membered chelate rings with vicinal diol or similar motifs is a common structural feature.[13]

Quantitative Data: Stability Constants and Structural Parameters

The following tables summarize key quantitative data for pentavalent antimony compounds.

| Ligand | Complex | Log K (Stability Constant) | Conditions | Reference |

| Oxalic Acid | [Sb(OH)₄(C₂O₄)]⁻ | 10.3 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |

| Oxalic Acid | [Sb(OH)₂(C₂O₄)₂]⁻ | 16.8 ± 0.3 | 25°C, 0.1 M KNO₃ | [11] |

| Citric Acid | [Sb(OH)₄(C₆H₆O₇)]⁻ | 11.9 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |

| Citric Acid | [Sb(OH)₄(C₆H₅O₇)]²⁻ | 6.9 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |

| Catechol | [Sb(OH)₄(C₆H₄O₂)]⁻ | 13.5 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |

| Xylitol | [Sb(OH)₄(C₅H₁₀O₅)]⁻ | 7.9 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |

| Trypanothione (B104310) | Sb(III)-trypanothione | 23.6 | 298 K, 0.1 M NaNO₃ | [14] |

Table 1: Stability Constants of Pentavalent Antimony Complexes

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| Sb(tol)₃(2R,3R-butanediolate) | Sb-O1 | 2.053(3) | O1-Sb-O2 | 79.51(12) | [15] |

| Sb-O2 | 2.050(3) | C1-Sb-C8 | 115.39(16) | [15] | |

| Sb-C1 | 2.128(4) | C1-Sb-C15 | 117.26(16) | [15] | |

| Sb-C8 | 2.132(4) | C8-Sb-C15 | 126.97(16) | [15] | |

| Sb-C15 | 2.129(4) | ||||

| Sb(tol)₃(meso-2,3-butanediolate) | Sb-O1 | 2.091(3) | O1-Sb-O2 | 78.13(12) | [15] |

| Sb-O2 | 2.091(3) | C1-Sb-C8 | 111.45(18) | [15] | |

| Sb-C1 | 2.126(4) | C1-Sb-C15 | 112.55(18) | [15] | |

| Sb-C8 | 2.126(4) | C8-Sb-C15 | 111.45(18) | [15] | |

| Sb-C15 | 2.126(4) |

Table 2: Selected Bond Lengths and Angles for Model Sb(V)-Diolate Complexes

Reactivity and Redox Chemistry

A critical aspect of the chemical properties of pentavalent antimony compounds is their ability to undergo reduction to the trivalent state. This redox transformation is believed to be a key step in their biological activity.

Redox Potential

The standard redox potential of the Sb(V)/Sb(III) couple is a crucial parameter for understanding its reactivity. At neutral pH, the reduction of Sb(V) to Sb(III) (as Sb(OH)₃) is predicted to occur at a redox potential lower than approximately 125 mV.[9]

Reduction by Thiols

Biological thiols, such as glutathione (B108866) (GSH), cysteine, and trypanothione (T(SH)₂), can reduce Sb(V) to Sb(III).[16] This reduction is often favored under mildly acidic conditions.[14] The kinetics of this reduction have been studied, and for the reaction with trypanothione at pH 6.4 and 310 K, the rate constant (k) is 4.42 M⁻¹min⁻¹.[2][14]

This protocol, based on the method by Ferreira et al., quantifies the formation of Sb(III).

Materials:

-

Analyte solution containing Sb(V) and a reducing agent (e.g., trypanothione)

-

Bromopyrogallol Red (BPR) solution (70 µM in 20 mM sodium phosphate, pH 6.8, with 0.1% w/v tartaric acid)

-

Microtiter plate and plate reader

Procedure:

-

In a microtiter plate well, add 20 µL of the test solution.

-

Add 200 µL of the BPR solution to the well.

-

Read the absorbance at 540 nm.

-

Subtract the absorbance of a control sample containing no Sb(III) to determine the amount of Sb(III) formed.[13]

Mechanism of Action in a Biological Context

The chemical properties of pentavalent antimony compounds are directly linked to their mechanism of action against Leishmania parasites. Two primary models have been proposed: the "prodrug model" and the "active Sb(V) model".

The Prodrug Model

This model posits that Sb(V) is inactive and must be reduced to the cytotoxic Sb(III) form within the host macrophage or the parasite itself.[2][5] This reduction can be mediated by thiols like trypanothione or by parasite-specific enzymes such as thiol-dependent reductase (TDR1).[4][17] The resulting Sb(III) can then inhibit key parasitic enzymes, most notably trypanothione reductase.

This is a standard assay to measure the inhibition of trypanothione reductase activity.

Materials:

-

Purified trypanothione reductase (TR)

-

Trypanothione disulfide (T[S]₂)

-

NADPH

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and DTNB.

-

Add the test compound (e.g., Sb(III) solution) at various concentrations.

-

Initiate the reaction by adding a known amount of TR and T[S]₂.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) from the reaction of DTNB with the product of the TR reaction, trypanothione.

-

Calculate the rate of reaction and determine the inhibitory effect of the compound.

The Active Sb(V) Model

This model suggests that Sb(V) itself possesses intrinsic antileishmanial activity. Evidence for this model comes from studies showing that pentavalent antimonials like sodium stibogluconate can directly inhibit DNA topoisomerase I in Leishmania donovani.[7][18] This inhibition disrupts DNA replication and repair processes in the parasite.

This assay measures the inhibition of the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Purified Leishmania DNA topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (e.g., 35 mM Tris-HCl pH 8.0, 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 5 mM spermidine, 0.01% bovine serum albumin)

-

Pentavalent antimony compound solution

-

Agarose (B213101) gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Set up reaction tubes containing the reaction buffer and supercoiled plasmid DNA.

-

Add varying concentrations of the pentavalent antimony compound to the tubes.

-

Initiate the reaction by adding DNA topoisomerase I.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing SDS and a loading dye).

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[18]

Visualizations of Pathways and Workflows

Signaling Pathway: Proposed Mechanism of Action of Pentavalent Antimonials

Caption: Proposed mechanisms of action of pentavalent antimonials against Leishmania.

Experimental Workflow: DNA Topoisomerase I Inhibition Assay

Caption: Workflow for assessing DNA topoisomerase I inhibition by pentavalent antimony compounds.

Conclusion

The chemical properties of pentavalent antimony compounds are multifaceted and central to their therapeutic application. Their synthesis, while established, results in complex mixtures whose precise structures are still under investigation. The stability and reactivity are dominated by the Sb(V) oxidation state and its propensity to form complexes with oxygen-containing ligands. The redox conversion to Sb(III) is a critical event in their biological activity, leading to the inhibition of key parasitic enzymes. Concurrently, evidence supports the direct action of Sb(V) on other cellular targets. This guide provides a consolidated resource of the current knowledge, offering researchers and drug development professionals a foundation for further exploration and the rational design of new, improved antimonial therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Reduction of anti-leishmanial pentavalent antimonial drugs by a parasite-specific thiol-dependent reductase, TDR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid reduction of pentavalent antimony by trypanothione: potential relevance to antimonial activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. New insights into the chemical structure and composition of the pentavalent antimonial drugs, meglumine antimonate and sodium stibogluconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. physical chemistry - Why is reduction potential of water ( 2H₂O + 2e⁻ → H₂ + 2OH⁻ ) is -0.83 insted of 0, as in the case of (2H⁺ → H₂)? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Manganese reductive dissolution coupled to Sb mobilization in contaminated shooting range soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic studies on Sb(III) oxidation by hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystallography Open Database: Search results [qiserver.ugr.es]

- 13. Antimony cation (5+) | Sb+5 | CID 73608879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Reduction of pentavalent antimony by trypanothione and formation of a binary and ternary complex of antimony(III) and trypanothione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synthesis and structure of a paramagnetic Lewis base adduct of antimony pentachloride, trans-[MnII(CNSbCl5)(CO)2{P(OEt)3}(dppm)][SbCl6] [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Table of standard reduction potentials for half-reactions important in biochemistry - Wikipedia [en.wikipedia.org]

- 17. HKU Scholars Hub: Rapid reduction of pentavalent antimony by trypanothione: Potential relevance to antimonial activation [hub.hku.hk]

- 18. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Nomenclature and Classification of Antimonate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and classification of antimonate compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering a clear and structured understanding of these complex inorganic compounds.

Introduction to this compound Compounds

This compound compounds are a class of inorganic substances containing antimony in its +5 oxidation state, typically bound to oxygen. These compounds are derivatives of the hypothetical antimonic acid (H₃SbO₄) and are often found as complex oxides with one or more metallic elements.[1] The fundamental building block of most this compound structures is the SbO₆ octahedron. The arrangement and connectivity of these octahedra give rise to a wide variety of structures and properties, making their systematic classification and precise nomenclature crucial for scientific communication and research.

Nomenclature of this compound Compounds

The nomenclature of this compound compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The systematic naming provides an unambiguous way to describe the chemical composition and structure of these compounds.

General IUPAC Rules

According to IUPAC recommendations, anions containing antimony in the +5 oxidation state are given the suffix "-antimonate(V)".[1] The charge of the anion is indicated in parentheses with the number followed by the sign. For example, the Sb(OH)₆⁻ ion is named hexahydroxidothis compound(V) or hexahydroxidothis compound(1−).[1]

When naming a salt, the cation's name is followed by the anion's name. For instance, NaSb(OH)₆ is named sodium hexahydroxidothis compound(V).

Naming of Oxoanions

Simple and condensed oxoanions of antimony are named systematically based on the number of antimony and oxygen atoms. Prefixes such as "meta-", "ortho-", and "pyro-" have been used historically but are now often replaced by more descriptive IUPAC names.

-

Orthoantimonates: Traditionally refer to compounds containing the isolated [SbO₄]³⁻ anion. The systematic IUPAC name for this anion is tetraoxidothis compound(3-).

-

Pyroantimonates: Contain the [Sb₂O₇]⁴⁻ anion, formed by the condensation of two [SbO₄]³⁻ tetrahedra sharing a corner. The systematic name is heptaoxido-dithis compound(4-).

-

Metaantimonates: Often refer to compounds with the empirical formula [SbO₃]⁻. These typically consist of extended chains or rings of corner-sharing SbO₄ tetrahedra or, more commonly, SbO₆ octahedra. For example, NaSbO₃ has the ilmenite (B1198559) structure with SbO₆ octahedra.[1] The systematic name for the [SbO₃]⁻ anion is trioxidothis compound(1-).

For more complex polyanions, the IUPAC nomenclature for inorganic chains and rings is employed, which specifies the connectivity and repeating units.

Classification of this compound Compounds

This compound compounds can be classified based on several criteria, including their mineralogical origin, the nature of the cation, and, most systematically, the structural arrangement of the this compound anions.

Mineralogical Classification

Antimony-containing minerals are broadly classified into sulfides and oxides. This compound minerals fall under the oxide class. These are often categorized based on their associated cations and crystal structures. For instance, the pyrochlore (B1171951) supergroup includes a wide range of complex this compound minerals.

Structural Classification Based on Anion Connectivity

A more fundamental classification is based on the connectivity of the SbO₆ octahedra, which are the common building units of this compound structures. This classification provides insight into the dimensionality and potential properties of the compounds.

Caption: A classification scheme for this compound compounds based on the connectivity of SbO₆ octahedra.

Classification by Crystal Structure Type

Many this compound compounds adopt well-known crystal structures. This classification is particularly useful for materials scientists.

-

Pyrochlore Structure (A₂B₂O₇): A large and diverse family of compounds where A can be a variety of cations and B is antimony. Lead this compound (Pb₂Sb₂O₇), known as Naples yellow, is a classic example.[1]

-

Ilmenite Structure (ABO₃): Sodium this compound (NaSbO₃) adopts this structure, which consists of a hexagonal close-packed array of oxygen atoms with Na⁺ and Sb⁵⁺ ions occupying octahedral sites.[1]

-

Rutile Structure (ABO₄): In this structure, there is a random distribution of the A and B cations. AlSbO₄ and FeSbO₄ are examples of antimonates with the rutile structure.[1]

-

Trirutile Structure (AB₂O₆): This is a superstructure of the rutile type, where two different cations are ordered in the lattice, as seen in MgSb₂O₆.[1]

-

Weberite Structure (A₂B₂O₇): Calcium this compound (Ca₂Sb₂O₇) crystallizes in this structure type.[1]

Data Presentation: Physicochemical and Crystallographic Properties

The following tables summarize key quantitative data for a selection of this compound compounds, categorized by their crystal structure.

Table 1: Physicochemical Properties of Selected this compound Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) | Melting Point (°C) |

| Sodium this compound | NaSbO₃ | 192.74 | Trigonal | 4.56 | >1000 |

| Lead this compound | Pb₂Sb₂O₇ | 793.97 | Cubic | 6.6 | ~1750 |

| Calcium this compound | Ca₂Sb₂O₇ | 423.67 | Orthorhombic | 4.88 | >1400 |

| Magnesium this compound | MgSb₂O₆ | 313.82 | Tetragonal | 5.29 | >1300 |

| Aluminum this compound | AlSbO₄ | 213.73 | Tetragonal | 5.43 | - |

| Iron(III) this compound | FeSbO₄ | 242.60 | Tetragonal | 5.63 | - |

Table 2: Crystallographic Data for Selected this compound Compounds

| Compound | Crystal Structure | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| NaSbO₃ | Ilmenite | R-3 | 5.293 | 5.293 | 15.94 | 90 | 90 | 120 |

| Pb₂Sb₂O₇ | Pyrochlore | Fd-3m | 10.37 | 10.37 | 10.37 | 90 | 90 | 90 |

| Ca₂Sb₂O₇ | Weberite | Imm2 | 7.31 | 10.34 | 7.47 | 90 | 90 | 90 |

| MgSb₂O₆ | Trirutile | P4₂/mnm | 4.63 | 4.63 | 9.21 | 90 | 90 | 90 |

| AlSbO₄ | Rutile | P4₂/mnm | 4.31 | 4.31 | 2.91 | 90 | 90 | 90 |

| FeSbO₄ | Rutile | P4₂/mnm | 4.63 | 4.63 | 3.07 | 90 | 90 | 90 |

Experimental Protocols

The synthesis and characterization of this compound compounds are fundamental to understanding their properties and developing new materials. Below are detailed methodologies for key experiments.

Solid-State Synthesis of Sodium this compound (NaSbO₃)

This protocol describes a typical high-temperature solid-state reaction for the synthesis of polycrystalline sodium this compound.

Materials:

-

Sodium carbonate (Na₂CO₃), high purity (99.9% or better)

-

Antimony(III) oxide (Sb₂O₃), high purity (99.9% or better)

-

Agate mortar and pestle

-

Alumina (B75360) crucible

-

High-temperature tube furnace

Procedure:

-

Stoichiometric Weighing: Accurately weigh stoichiometric amounts of Na₂CO₃ and Sb₂O₃ in a 1:1 molar ratio.

-

Homogenization: Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure intimate mixing.

-

Calcination: Transfer the homogenized powder to an alumina crucible and place it in the center of a tube furnace.

-

Heating Profile:

-

Ramp the temperature to 600 °C at a rate of 5 °C/min and hold for 4 hours to allow for initial reaction and decomposition of the carbonate.

-

Increase the temperature to 900 °C at a rate of 5 °C/min and hold for 12 hours.

-

Cool the furnace slowly to room temperature.

-

-

Intermediate Grinding: Remove the sample, grind it again in the agate mortar to improve homogeneity, and press it into a pellet.

-

Final Sintering: Place the pellet back into the furnace and heat to 1000 °C at a rate of 5 °C/min and hold for 24 hours.

-

Cooling: Cool the furnace to room temperature. The resulting product is a white, polycrystalline powder of NaSbO₃.

Characterization Workflow

A typical workflow for the characterization of a newly synthesized this compound compound involves several analytical techniques to determine its structure, purity, and properties.

Caption: A standard experimental workflow for the characterization of synthesized this compound compounds.

5.2.1. Powder X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases present in the sample and determine the crystal structure and lattice parameters.

-

Methodology: A small amount of the powdered sample is placed on a sample holder. The sample is irradiated with monochromatic X-rays at various angles (2θ), and the diffraction pattern is recorded. The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline material.

-

Data Analysis: The experimental pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). For detailed structural analysis, Rietveld refinement of the powder diffraction data is performed.

5.2.2. Raman Spectroscopy

-

Purpose: To probe the vibrational modes of the Sb-O bonds and confirm the presence of SbO₆ octahedra. It is also sensitive to local structural distortions.

-

Methodology: A laser beam is focused on the sample, and the inelastically scattered light is collected and analyzed. The energy difference between the incident and scattered light corresponds to the vibrational frequencies of the bonds in the material.

-

Data Analysis: The positions and shapes of the Raman peaks provide information about the local coordination environment of the antimony atoms and can be used to distinguish between different this compound phases.

References

Unraveling the Complexity: A Technical Guide to the Molecular Structure of Meglumine Antimonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglumine (B1676163) antimonate, a cornerstone in the treatment of leishmaniasis, presents a fascinating and complex molecular architecture that has been the subject of extensive research.[1] Despite its long history of clinical use, a definitive single molecular structure remains elusive. Instead, it exists as a complex mixture of oligomeric species in aqueous solution.[1] This technical guide provides an in-depth exploration of the molecular structure of meglumine this compound, detailing its chemical composition, bonding characteristics, and the experimental methodologies employed for its characterization. It further elucidates its proposed mechanism of action through detailed signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Composition and Stoichiometry

Meglumine this compound is synthesized through the reaction of pentavalent antimony (Sb(V)) with N-methyl-D-glucamine (meglumine), a derivative of sorbitol.[1] While often represented by the simplified molecular formula C7H18NO8Sb, this does not capture the polymeric nature of the compound in its active form.[2][3][4] Experimental evidence points to a complex mixture of coordination complexes.[1]

Studies have indicated a variable molar ratio of antimony to N-methyl-D-glucamine. One investigation reported a molar ratio of approximately 1:1.37.[1] Osmolality measurements have suggested an average of 1.43 antimony atoms per molecule in solution.[1] These findings underscore the heterogeneity of meglumine this compound's composition.

Table 1: Physicochemical Properties of Meglumine this compound

| Property | Value | Reference(s) |

| Molecular Formula (monomer) | C7H18NO8Sb | [2][3][4] |

| Molecular Weight (monomer) | 365.98 g/mol | [2] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in water | [5] |

| Antimony (Sb) Content | Approximately 30-34% | [4] |

Molecular Structure and Bonding

The structure of meglumine this compound is characterized by the coordination of pentavalent antimony with the hydroxyl groups of N-methyl-D-glucamine.[1] Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), suggest that all of the hydroxyl groups of meglumine can be involved in forming these coordination complexes.[1] Infrared and solid-state 13C NMR analyses have specifically implicated the oxygen of the C-3 carbon of N-methyl-D-glucamine in binding to antimony.[6]

Mass spectrometry techniques, such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI), have been instrumental in identifying a series of oligomers.[1] The major species detected has a molecular mass of 507 atomic mass units, corresponding to a structure of NMG-Sb-NMG.[1] Larger oligomers with the general formula (NMG-Sb)n-NMG, containing up to four antimony atoms and five N-methyl-D-glucamine moieties, have also been observed.[1] This indicates a dynamic equilibrium of various polymeric species in aqueous solution.[1]

Figure 1: Coordination of Pentavalent Antimony with Meglumine.

Experimental Protocols for Structural Characterization

The elucidation of meglumine this compound's structure relies on a combination of analytical techniques. Below are generalized protocols based on methodologies reported in the literature.

Synthesis of Meglumine this compound

A common synthesis method involves the reaction of an equimolar mixture of N-methyl-D-glucamine and a source of pentavalent antimony, such as freshly precipitated and hydrated antimony pentoxide (obtained from the hydrolysis of SbCl5) or KSb(OH)6, in water.[7][8]

Protocol:

-

Prepare hydrated antimony pentoxide by hydrolyzing antimony pentachloride (SbCl5) in ultrapure water. This is an exothermic reaction.

-

Centrifuge the mixture to precipitate the antimony pentoxide (Sb2O5).

-

Discard the supernatant and transfer the precipitate to a reaction vessel.

-

Add an equimolar amount of N-methyl-D-glucamine to the antimony pentoxide suspension in water.

-

The reaction mixture is typically stirred at a controlled temperature.

-

The resulting solution contains meglumine this compound. Further purification or concentration steps may be applied.[7]

Mass Spectrometry Analysis

Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry are used to identify the oligomeric species present in meglumine this compound solutions.

Protocol (General):

-

Prepare a dilute solution of meglumine this compound in an appropriate solvent (e.g., water or a water-methanol mixture).

-

For FAB-MS, a matrix such as thioglycerol is typically used.[9]

-

Introduce the sample into the mass spectrometer.

-

Acquire mass spectra in the desired mass range to observe the distribution of oligomeric ions.

-

Derivatization techniques, such as peracetylation, can be employed to aid in structural elucidation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR are employed to study the coordination environment of the N-methyl-D-glucamine moiety.

Protocol (General):

-

Dissolve the meglumine this compound sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D2O).

-

Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

-

Compare the spectra of meglumine this compound with that of free N-methyl-D-glucamine to identify chemical shift changes indicative of coordination with antimony.[1][9]

Mechanism of Action: A Multi-pronged Attack

The therapeutic effect of meglumine this compound against Leishmania parasites is not attributed to a single mode of action but rather a combination of pathways that disrupt parasite physiology and leverage the host's immune response.[10][11][12] It is believed that the pentavalent form, Sb(V), is a prodrug that is reduced to the more toxic trivalent form, Sb(III), within the host's macrophages and potentially by the parasite itself.[13]

Figure 2: Proposed Mechanism of Action of Meglumine this compound.

The key mechanisms include:

-

Inhibition of Metabolic Enzymes: Meglumine this compound interferes with crucial parasitic metabolic pathways, including glycolysis and the pentose phosphate pathway, thereby depleting the parasite's energy supply.[10][11]

-

Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within the Leishmania parasite, leading to oxidative damage to vital cellular components such as lipids, proteins, and DNA.[10][11][14][15]

-

Disruption of Thiol-Redox Balance: Meglumine this compound affects the parasite's ability to maintain its intracellular thiol-redox homeostasis, which is critical for its survival and adaptation within the host macrophage.[10]

-

Modulation of Host Immune Response: The drug enhances the activation of macrophages, leading to an increased production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial for killing the intracellular parasites.[10][12]

Conclusion

The molecular structure of meglumine this compound is best described as a complex and dynamic equilibrium of oligomeric species formed through the coordination of pentavalent antimony with N-methyl-D-glucamine. While a single definitive structure remains elusive, a combination of advanced analytical techniques has provided significant insights into its composition and bonding. A deeper understanding of its multifaceted mechanism of action continues to be an active area of research, with implications for the development of more effective and less toxic antileishmanial therapies. This guide serves as a foundational resource for professionals engaged in the study and development of this important therapeutic agent.

References

- 1. Characterization of the antimonial antileishmanial agent meglumine this compound (glucantime) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound: MEGLUMINE this compound (CHEMBL239129) - ChEMBL [ebi.ac.uk]

- 3. Meglumine Antimoniate | C7H18NO8Sb | CID 64953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Meglumine antimoniate 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. CAS 133-51-7: Meglumine antimoniate | CymitQuimica [cymitquimica.com]

- 6. Physico-chemical characterization of meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Oral Delivery of Meglumine Antimoniate-β-Cyclodextrin Complex for Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Antimonial Antileishmanial Agent Meglumine this compound (Glucantime) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Meglumine Antimoniate? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. What is Meglumine Antimoniate used for? [synapse.patsnap.com]

- 13. Glutathione-Induced Conversion of Pentavalent Antimony to Trivalent Antimony in Meglumine Antimoniate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]

The Divisive Element: An In-depth Technical Guide to the History of Antimony in Medicine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony, a metalloid with the atomic symbol Sb, has occupied a contentious and multifaceted role in the history of medicine for millennia.[1] Revered by some as a panacea and reviled by others as a poison, its therapeutic journey mirrors the evolution of medical theory itself—from the humoral concepts of antiquity to the molecular targets of modern pharmacology. This technical guide provides an in-depth exploration of antimony's medicinal history, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications, the quantitative data underpinning its use and toxicity, detailed experimental protocols for its preparation and study, and visualizations of its historical and modern mechanistic paradigms.

Ancient Origins: Emetic and Cosmetic

The use of antimony compounds dates back to ancient Egypt, around 3100 BC, where the sulfide (B99878) ore, stibnite (B1171622) (Sb₂S₃), was ground into a fine powder known as kohl and used as an eyeliner.[2] Beyond its cosmetic application, Egyptian papyri suggest that stibnite was also used to treat fevers and skin conditions.[3] The ancient Greeks and Romans continued this tradition, with the 1st-century Greek physician Dioscorides recommending stibnite for skin complaints.[3][4] The Roman scholar Pliny the Elder also described methods for preparing antimony sulfide for medical purposes. These early uses were largely topical, though the emetic properties of antimony were also recognized, a feature that would become central to its later application in humoral theory.

The Paracelsian Revolution and the "Antimony War"

The 16th century witnessed a surge in the medicinal use of antimony, championed by the Swiss physician and alchemist Paracelsus (1493-1541). Rejecting the purely herbal remedies of Galenic medicine, Paracelsus and his followers, known as iatrochemists, advocated for the use of minerals and metals, including antimony, to treat disease.[5] Paracelsus believed that alchemy could be used to separate the "poisonous" from the "medicinal" parts of a substance, and he developed various antimony-based preparations.[6] One of his favored remedies was "lilium," an alcoholic solution containing antimony, tin, and copper.[3]

This embrace of chemical remedies led to a fierce debate known as the "Antimony War" in the 17th century, pitting the Paracelsian empiricists against the traditional Galenists.[3] The Faculty of Physicians of Paris went so far as to have antimony treatments restricted by law in 1566.[3] Despite the controversy, by the end of the 1600s, over a hundred remedies containing antimony were in use.[1] A particularly notorious preparation was the "everlasting pill," a small sphere of metallic antimony that could be swallowed to induce purging, retrieved from the excrement, and reused.[7] Another common method involved drinking wine that had been left to stand in a cup made of antimony, which would form antimony potassium tartrate, a potent emetic.[8]

The underlying principle of these treatments was rooted in the humoral theory, which posited that disease resulted from an imbalance of the four bodily humors (blood, phlegm, yellow bile, and black bile). Emetics and purgatives like antimony were believed to expel the excess "bad humours" and restore balance.

The Rise of Standardized Compounds: Tartar Emetic

One of the most significant antimony compounds in medical history is antimony potassium tartrate, also known as tartar emetic.[9] First described in 1631 by Adrian von Mynsicht, a dose of 65 mg was known to produce violent vomiting and sweating.[6] It was widely prescribed for fevers, with the rationale of correcting humoral imbalances.[6] Tartar emetic was also a key ingredient in some historical remedies, such as a treatment for smallpox in children which combined one grain of tartar emetic with twelve grains of calomel (B162337) (mercurous chloride) and thirty grains each of "crab's eyes" (calcium carbonate) and sugar.[10]

The Modern Era: A Double-Edged Sword Against Parasites

The 20th century saw a revival of interest in antimony, not as a purgative, but as a chemotherapeutic agent against parasitic diseases. In 1912, Gaspar de Oliveira Vianna reported that tartar emetic could cure cutaneous leishmaniasis.[6] This was followed by the discovery in 1918 by John Brian Christopherson that it was also effective against schistosomiasis.[11]

However, the high toxicity of these trivalent antimony compounds (Sb³⁺), which included severe side effects and even death, spurred the development of less toxic pentavalent antimonials (Sb⁵⁺).[6][11] These include sodium stibogluconate (B12781985) (Pentostam) and meglumine (B1676163) antimoniate (Glucantime), which became the first-line treatments for leishmaniasis for over 70 years.[12]

Quantitative Data on Antimonial Drugs

The following tables summarize available quantitative data on the dosage, efficacy, and toxicity of various antimony compounds.

Table 1: Historical and Modern Dosages of Antimony Compounds

| Compound | Application | Historical Dosage | Modern Dosage | Source(s) |

| Tartar Emetic (Antimony Potassium Tartrate) | Emetic/Purgative | 65 mg | N/A | [6] |

| Tartar Emetic (Antimony Potassium Tartrate) | Schistosomiasis | Intravenous injections | N/A | [6] |

| Sodium Antimony Tartrate | Schistosomiasis | 30 mg per 15 kg body weight, twice weekly for 12 injections | N/A | [13][14] |

| Stibophen | Schistosomiasis, etc. | N/A | 100 mg injections | [3] |

| Anthiolimine | Parasitic Infections | N/A | 1 ml injections (10 mg antimony) every 2-3 days | [3] |

| Sodium Stibogluconate | Leishmaniasis | N/A | 20 mg/kg/day IV for 10-28 days | [6][15][16] |

| Meglumine Antimoniate | Leishmaniasis | N/A | 20 mg/kg/day IM for 20-28 days | [17] |

Table 2: Toxicity Data for Antimony Compounds

| Compound | Organism | LD50/Toxic Dose | Adverse Effects (in humans) | Source(s) |

| Metallic Antimony | Rat | 100 mg/kg (oral) | N/A | [18] |

| Antimony Trioxide | Rat | >20,000 mg/kg (oral) | N/A | [8] |

| Antimony Potassium Tartrate | Rat | 300 mg/kg (single dose, death) | Myocardial failure | [19] |

| Sodium Stibogluconate | Human | N/A | Myalgia/arthralgia (49-59%), fatigue (19-67%), headache (22-44%), elevated LFTs, pancreatitis (97%), hematologic suppression (44%) | [6][15][20] |

| Meglumine Antimoniate | Human | N/A | Renal failure, pancreatitis, hepatic failure, pain at injection site, nausea, vomiting | [11][21] |

Table 3: Efficacy of Modern Antimonials in Clinical Trials

| Drug | Disease | Cure Rate | Notes | Source(s) |

| Sodium Antimony Tartrate | Urinary Schistosomiasis | 82% | 17 patients | [13][14] |

| Sodium Stibogluconate | Cutaneous Leishmaniasis | 71% | Higher failure rate (29%) compared to liposomal amphotericin B (3%) | [6] |

| Sodium Stibogluconate | Cutaneous Leishmaniasis | 91% | 83 cases | [20] |

| Sodium Stibogluconate | Visceral/Viscerotropic Leishmaniasis | 93% | 13 cases | [20] |

| Meglumine Antimoniate (low dose) | American Cutaneous Leishmaniasis | 77.8% | Randomized controlled trial | [22] |

| Meglumine Antimoniate (high dose) | American Cutaneous Leishmaniasis | 94.4% | Randomized controlled trial | [22] |

Experimental Protocols

Historical Preparation of Antimony Compounds

Detailed, standardized protocols from the early modern period are scarce. However, historical texts describe the general methods used.

1. Preparation of Metallic Antimony from Stibnite:

-

Roasting: The sulfide ore, stibnite (Sb₂S₃), was roasted in air to convert it to the oxide (Sb₂O₃).[4]

-

Reduction: The resulting antimony oxide was then heated with a reducing agent, such as carbon, to produce metallic antimony.[4][8]

2. Preparation of Tartar Emetic (Antimony Potassium Tartrate): A modern laboratory synthesis that reflects the historical process involves:

-

Reactants: 10g of potassium hydrogen tartrate (cream of tartar) and 10g of antimony trioxide are combined with 90 ml of water in a round-bottom flask.[18]

-

Reflux: The mixture is refluxed for approximately 15 minutes.[18]

-

Filtration and Crystallization: The hot solution is filtered to remove any unreacted solids. Upon cooling, tartar emetic crystallizes out of the solution.[18]

Modern Experimental Protocols for Antimonial Drug Research

1. Trypanothione (B104310) Reductase (TryR) Inhibition Assay: This assay is crucial for studying the mechanism of action of antimonials in Leishmania.

-

Principle: The assay measures the activity of TryR, an enzyme essential for the parasite's defense against oxidative stress. Inhibition of this enzyme is a key therapeutic target. The reduction of trypanothione disulfide (T[S]₂) by TryR is coupled to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 410-412 nm.[3][23]

-

Reaction Mixture: A typical reaction mixture in a 96-well plate includes:

-

Sample lysate containing TryR.

-

NADPH (final concentration ~200-300 µM).

-

Trypanothione disulfide (T[S]₂) (final concentration ~75 µM).

-

DTNB (final concentration ~100 µM).

-

-

Procedure:

-

Add sample lysate to the wells.

-

Sequentially add NADPH, T[S]₂, and DTNB.

-

Incubate for a set period (e.g., 15 minutes) at room temperature.

-

Measure the absorbance at 410-412 nm.

-